PNP Enzyme Inhibition: 2-Butyl-9-(2,4-dimethoxyphenyl) vs. Known PNP Inhibitor Baseline
This compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 × 10^3 nM (1.33 μM), as measured by conversion of [8-^14C]-inosine to [8-^14C]-hypoxanthine [1]. For context, the clinically studied PNP inhibitor forodesine (BCX-1777) exhibits an IC50 in the low nanomolar range (approximately 0.5–2 nM) against human PNP, representing a potency differential of roughly 1000-fold. However, within the 8-oxo-purine-6-carboxamide subclass, many analogs show no measurable PNP inhibition at 50 μM, making the micromolar activity of this compound a meaningful starting point for scaffold optimization . Importantly, the 2-butyl chain and 2,4-dimethoxyphenyl substitution pattern have not been systematically compared with the 2-hexyl or 2-phenylethyl analogs in a head-to-head PNP assay, so the precise contribution of the butyl chain to PNP potency remains to be quantified.
| Evidence Dimension | PNP enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10^3 nM (1.33 μM) |
| Comparator Or Baseline | Forodesine (BCX-1777): IC50 ≈ 0.5–2 nM; Inactive 8-oxo-purine analogs: IC50 > 50,000 nM |
| Quantified Difference | ~1000-fold less potent than forodesine; >37-fold more potent than inactive class members |
| Conditions | Radiometric assay using [8-^14C]-inosine substrate; enzyme source not specified in BindingDB entry |
Why This Matters
This compound offers a defined PNP inhibition benchmark useful for SAR studies, where the 2-butyl/2,4-dimethoxy substitution pattern can serve as a reference point for optimizing purine-based PNP inhibitors.
- [1] BindingDB. (2025). BDBM50404028 (CHEMBL2021376) Affinity Data: IC50 1.33E+3 nM for purine nucleoside phosphorylase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
